molecular formula C50H52Cl3NO16 B1664204 7-Troc-Paclitaxel CAS No. 114915-17-2

7-Troc-Paclitaxel

货号: B1664204
CAS 编号: 114915-17-2
分子量: 1029.3 g/mol
InChI 键: ARZHVJDHKCYODM-MUQZGBOESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Contextualization of Paclitaxel (B517696) (Taxol) in Chemotherapy

The journey of Paclitaxel began in the 1960s as part of a large-scale screening program by the U.S. National Cancer Institute (NCI) to identify plant-derived anticancer agents. nih.govnews-medical.net In 1962, samples from the bark of the Pacific yew tree, Taxus brevifolia, were collected, and subsequent testing revealed their cytotoxic activity. news-medical.net The active compound was isolated in 1964 by Drs. Monroe Wall and Mansukh Wani, who named it "taxol". news-medical.netresearchgate.net Its complex chemical structure was elucidated in 1971. nih.govnews-medical.net

Further research in the late 1970s, notably by Dr. Susan Band Horwitz, uncovered Paclitaxel's unique mechanism of action. mdpi.comcancer.gov Unlike other anticancer drugs that inhibit microtubule formation, Paclitaxel stabilizes microtubules, preventing their disassembly and thereby arresting cells in the G2/M phase of the cell cycle, which ultimately leads to cell death. mdpi.comcancer.gov This novel mechanism proved highly effective, and after extensive clinical trials that began in 1984, the U.S. Food and Drug Administration (FDA) approved Paclitaxel in 1992 for the treatment of refractory ovarian cancer. nih.govnews-medical.netresearchgate.net

Since its initial approval, the clinical applications of Paclitaxel have expanded significantly. It is now a first-line treatment for ovarian, breast, and non-small cell lung cancers, and is also used for AIDS-related Kaposi's sarcoma. mdpi.comcancer.gov Its profound impact on cancer therapy has earned it a place on the World Health Organization's List of Essential Medicines. cancer.gov

Despite its clinical success, the supply of Paclitaxel has faced significant hurdles. The initial and primary source, the bark of the slow-growing Pacific yew tree, contains very low concentrations of the compound (approximately 0.01–0.05%). nih.govnih.gov Harvesting the bark is a destructive process that threatened the yew population, leading to environmental concerns and restrictions on this practice. nih.govoup.com

Chemical Definition and Strategic Role of 7-Troc-Paclitaxel

This compound is a derivative of Paclitaxel, specifically designed as a synthetic intermediate. Its chemical name is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(((2,2,2-trichloroethoxy)carbonyl)oxy)-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca nih.govchemicalbook.combenzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate. medkoo.comsynzeal.com

The "7-Troc" designation indicates that the hydroxyl group at the C7 position of the Paclitaxel core structure is protected by a 2,2,2-trichloroethoxycarbonyl group. This protecting group is essential for directing chemical reactions to other parts of the molecule.

Chemical Properties of this compound
PropertyValueSource
CAS Number114915-17-2 chemicalbook.commedkoo.com
Molecular FormulaC50H52Cl3NO16 medkoo.comlookchem.com
Molecular Weight1029.30 g/mol medkoo.comsynzeal.com
AppearanceSolid sigmaaldrich.com

The primary role of this compound is as a key intermediate in the semi-synthesis of Paclitaxel and its analogs, such as Docetaxel. chemicalbook.comlookchem.com In the complex multi-step synthesis process, it is crucial to selectively modify specific functional groups on the baccatin (B15129273) III core while leaving others untouched. The hydroxyl group at the C7 position is reactive, and its protection is necessary to prevent unwanted side reactions during the attachment of the C13 side chain, a critical step in conferring cytotoxic activity to the molecule. lookchem.com

In addition to its role in synthesis, this compound serves as a valuable chemical reference standard in pharmaceutical research and quality control. simsonpharma.com Pharmaceutical reference standards are highly characterized materials used to ensure the identity, purity, and quality of drug products. edqm.eu

This compound is used as a specified impurity standard in the analysis of Paclitaxel. synzeal.comsigmaaldrich.com During the manufacturing process of Paclitaxel, unreacted intermediates or side products can remain as impurities. Analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated using reference standards like this compound to detect and quantify these impurities. phytonbiotech.com This ensures that each batch of the final drug product meets the stringent purity requirements set by regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia. edqm.eusigmaaldrich.com

属性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZHVJDHKCYODM-MUQZGBOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52Cl3NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations Involving 7 Troc Paclitaxel

Principles of Regioselective Hydroxyl Protection in Taxanes

The complex and highly functionalized structure of taxanes necessitates a strategic approach to chemical synthesis, where the selective protection of specific hydroxyl groups is paramount to avoid unwanted side reactions and direct the synthesis towards the desired product.

Rationale for C-7 Hydroxyl Protection in Baccatin (B15129273) III Derivatives

In the semisynthesis of Paclitaxel (B517696) from Baccatin III, the primary goal is the esterification of the C-13 hydroxyl group with the complex N-benzoylphenylisoserine side chain. google.com This side chain is essential for the compound's antitumor activity. google.com However, the Baccatin III molecule possesses several hydroxyl groups, with the one at the C-7 position being particularly reactive.

Direct esterification of the C-13 hydroxyl group without prior protection of the C-7 hydroxyl leads to a mixture of products, including undesired C-7 esterification and the formation of 7,13-bis-acylated byproducts. google.com Therefore, the regioselective protection of the C-7 hydroxyl group is a crucial step. google.comnih.gov This strategy temporarily blocks the reactivity of the C-7 position, ensuring that the subsequent coupling reaction occurs exclusively at the sterically hindered C-13 hydroxyl group. google.comnih.gov Once the side chain is successfully attached, the protecting group at the C-7 position can be selectively removed to yield the final Paclitaxel molecule. google.com This protection strategy is fundamental to achieving a high yield and simplifying the purification of the final active pharmaceutical ingredient. nih.gov

Synthesis of 7-O-Troc-Baccatin III and Subsequent Derivatization

The synthesis of 7-Troc-Paclitaxel begins with the selective protection of Baccatin III, followed by the attachment of the C-13 side chain.

Optimized Reaction Conditions for Troc Group Introduction

The introduction of the Troc group at the C-7 position of Baccatin III is a regioselective reaction that has been optimized to maximize yield and minimize byproducts. google.comgoogle.com The reaction typically involves treating Baccatin III with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base. google.comgoogle.com

Several combinations of solvents and bases have been reported. One effective method utilizes a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures (e.g., -40°C). google.com This method rapidly generates the C-7 alkoxide, which then reacts with Troc-Cl. google.com An alternative and commonly used method involves using pyridine (B92270) as both a solvent and a base, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like dichloromethane. google.com Performing this reaction at low temperatures, between -15°C and -5°C, has been shown to improve purity and yield. google.com Some protocols advocate for adding the Troc-Cl reagent in multiple portions to ensure complete reaction and achieve quantitative yields. google.com

ReagentsSolventTemperatureReported YieldReference
Baccatin III, LiHMDS, Troc-ClDMF-40°C~41% (after chromatography) google.com
Baccatin III, Pyridine, DMAP, Troc-ClDichloromethane25-30°C~82% purity (after recrystallization) google.com
Baccatin III, DMAP, Troc-Cl (in two lots)Not specified-15°C to -5°CQuantitative (100%) google.com

Stereoselective Coupling Reactions for C-13 Side Chain Elaboration

With the C-7 hydroxyl group protected, the next critical step is the attachment of the N-benzoylphenylisoserine side chain to the C-13 hydroxyl group. This esterification is challenging due to significant steric hindrance around the C-13 position, which is located within a concave region of the taxane (B156437) skeleton. google.com

The most common and effective method for this coupling is the Ojima-Holton method, which utilizes a protected β-lactam as the side-chain precursor. However, an alternative route involves the use of a protected oxazoline (B21484) carboxylic acid. google.comgoogleapis.com In this approach, 7-O-Troc-Baccatin III is reacted with the oxazoline side-chain precursor in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). google.comgoogleapis.com The reaction is typically carried out in an aprotic solvent like toluene. google.comgoogleapis.com This reaction stereoselectively forms the desired ester linkage at the C-13 position, resulting in the protected precursor, 7-O-Troc-13-O-oxazolinoylbaccatin III. google.com Subsequent hydrolysis of the oxazoline ring yields this compound.

Byproduct Formation and Purification Strategies

Throughout the synthesis of this compound and its conversion to Paclitaxel, the formation of byproducts is a significant consideration that necessitates robust purification strategies. During the initial protection step, a potential byproduct is the 7,13-bis-Troc-Baccatin III, although optimized conditions with controlled stoichiometry can minimize its formation. google.com

In the coupling step, unreacted 7-O-Troc-Baccatin III and excess side-chain precursor may remain. The use of DCC as a coupling agent also generates dicyclohexylurea (DCU) as a byproduct, which is insoluble in many organic solvents and can often be removed by filtration. google.com

Purification of the intermediates and the final product relies heavily on chromatographic techniques. google.comglobethesis.comscielo.br Silica gel column chromatography is extensively used to separate the desired product from starting materials, byproducts, and reagents. google.com The choice of eluent, typically a mixture of hexanes and ethyl acetate, is optimized to achieve the best separation. google.comgoogleapis.com Following chromatography, crystallization is often employed as a final purification step to obtain a high-purity solid product. patsnap.comgoogle.com Techniques like recrystallization from solvent systems such as methanol (B129727)/water or dichloromethane/alkane mixtures are effective in removing trace impurities and yielding crystalline Paclitaxel of high purity. google.compatsnap.com

Cleavage of the 7-Troc Protecting Group

The removal of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group from the C-7 hydroxyl position of the paclitaxel precursor is a critical step in the semi-synthesis of the final active pharmaceutical ingredient. The selection of the deprotection strategy is governed by the need for high chemoselectivity, preserving the numerous other sensitive functional groups within the complex paclitaxel molecule.

Chemical Deprotection Methodologies and Reaction Mechanisms

The standard and most widely employed method for the cleavage of the 7-Troc group is reductive elimination. total-synthesis.comchem-station.com This approach is favored for its efficiency and orthogonality to many other protecting groups used in complex natural product synthesis. total-synthesis.com

Reductive Cleavage with Zinc:

The most common reagent for this transformation is activated zinc powder in the presence of a proton source, typically acetic acid (HOAc). total-synthesis.comchem-station.comgoogle.com The reaction is generally carried out in a solvent such as methanol or a mixture of tetrahydrofuran (B95107) and water. total-synthesis.com

The reaction mechanism proceeds via a reductive beta-elimination pathway. total-synthesis.com The process is initiated by a single-electron transfer from the zinc metal to the trichloromethyl group of the Troc protector. This generates a radical anion, which rapidly eliminates a chloride ion. A second single-electron transfer from another zinc atom results in the formation of a dichlorinated carbanion. This unstable intermediate undergoes beta-elimination, cleaving the C-O bond of the carbonate and releasing the free C-7 hydroxyl group. The process also forms a carbamate (B1207046) intermediate that quickly decarboxylates. total-synthesis.com The byproducts of this reaction are typically 1,1-dichloroethylene and carbon dioxide. chem-station.com

Alternative Deprotection Methods:

While zinc-based reduction is prevalent, alternative methods have been explored to accommodate different substrate sensitivities. A mild, pH-neutral protocol for Troc group cleavage involves the use of trimethyltin (B158744) hydroxide (B78521) in 1,2-dichloroethane. researchgate.net This method offers the advantage of selectively unmasking Troc-protected alcohols in the presence of functionalities that are sensitive to the traditional reducing conditions. researchgate.net Other reductive systems, such as zinc-lead (Zn-Pb) or cadmium-lead (Cd-Pb) couples, have also been utilized for Troc deprotection. total-synthesis.com

Evaluation of Deprotection Efficiency and Yield Optimization

Optimization of the yield involves several factors:

Reagent Purity and Activation: The activity of the zinc powder is crucial for the reaction rate and completion. Activation of the zinc is a common practice to ensure high efficiency.

Reaction Conditions: Temperature and reaction time are critical parameters. As seen in one procedure, heating can significantly reduce the reaction time to around 30 minutes. total-synthesis.com The choice of solvent can also influence the reaction's progress and the solubility of the intermediates.

Purity of the Starting Material: The yield of the final paclitaxel is also dependent on the purity of the this compound precursor. Optimization of the preceding protection step, for example by adding the protecting group reagent in multiple lots, can lead to a quantitative yield and high purity of the 7-Troc intermediate, which positively impacts the final deprotection yield. google.com

The following table summarizes key data on the deprotection methodologies for the Troc group.

Table 1: Methodologies for Troc Group Deprotection

Reagent System Solvent(s) Conditions Reported Yield Reference
Activated Zinc, Acetic Acid Methanol 60 °C, 30 min 86% total-synthesis.com
Zinc, Acetic Acid Not specified Not specified Not specified google.com

Mechanistic Insights into 7 Troc Paclitaxel As a Prodrug System

Conceptual Framework of Paclitaxel (B517696) Prodrug Design

The design of paclitaxel prodrugs is primarily driven by the need to overcome significant hurdles associated with its clinical use, including poor aqueous solubility and non-specific toxicity. nih.govresearchgate.net These challenges have spurred the development of various strategies aimed at improving its formulation and pharmacokinetic properties, ultimately leading to a better therapeutic index. nih.govmdpi.com

Overcoming Formulation and Pharmacokinetic Limitations of Paclitaxel

Paclitaxel's low water solubility has historically necessitated its formulation with agents like Cremophor EL and ethanol, which are themselves associated with adverse side effects. researchgate.netresearchgate.net Prodrug strategies offer a way to circumvent these formulation issues by temporarily modifying the paclitaxel molecule to enhance its solubility and stability. nih.govnih.gov For instance, the introduction of hydrophilic moieties can improve aqueous solubility, facilitating easier administration and potentially reducing the need for harsh solubilizing agents. rsc.org

Furthermore, the pharmacokinetic profile of paclitaxel can be modulated through prodrug design. researchgate.net By altering the drug's physicochemical properties, its absorption, distribution, metabolism, and excretion (ADME) can be fine-tuned. This can lead to prolonged circulation times and altered tissue distribution, which can be advantageous for cancer therapy. nih.gov

Strategies for Targeted Delivery and Improved Therapeutic Index

A key goal in cancer chemotherapy is to maximize the drug's effect on tumor cells while minimizing damage to healthy tissues. nih.gov Prodrug strategies can contribute to this by enabling targeted drug delivery. mdpi.com This can be achieved through both passive and active targeting mechanisms.

Passive Targeting: This approach often relies on the enhanced permeability and retention (EPR) effect, where macromolecules and nanoparticles tend to accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. mdpi.comnih.gov By conjugating paclitaxel to polymers or encapsulating it in nanoparticles, its size is increased, favoring accumulation at the tumor site. researchgate.netrsc.org

Active Targeting: This involves attaching ligands to the prodrug that specifically bind to receptors overexpressed on the surface of cancer cells. nih.gov This strategy can significantly enhance the selectivity of the drug for its target, thereby improving the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug. nih.gov

Bioreversible Linkage and Drug Release Kinetics

The efficacy of a prodrug is critically dependent on the nature of the linker that connects the promoiety (in this case, the Troc group) to the parent drug. This linker must be stable in the systemic circulation to prevent premature drug release but must be readily cleaved at the target site to liberate the active paclitaxel. nih.gov

Enzymatic Hydrolysis Mechanisms of Troc-based Prodrugs

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a well-established protecting group in organic synthesis, known for its stability under a range of conditions. chem-station.com Its removal, or deprotection, is typically achieved under reductive conditions, often using zinc dust. chem-station.comtotal-synthesis.com In a biological context, the cleavage of the Troc group from 7-Troc-Paclitaxel is anticipated to be mediated by specific enzymes. While the precise enzymatic pathways for in vivo Troc cleavage are a subject of ongoing research, the general mechanism involves a reductive process that leads to the fragmentation of the Troc group and the release of the free hydroxyl group at the 7-position of paclitaxel. This process is a form of beta-elimination. total-synthesis.com

pH-Dependent and Enzyme-Mediated Release Profiles of Paclitaxel

The combination of enzyme- and pH-mediated release mechanisms can provide a dual-trigger system for targeted drug delivery. The prodrug remains intact in the bloodstream, but upon reaching the tumor, the acidic environment and the presence of specific enzymes can work in concert to efficiently release the active paclitaxel.

In Vitro and In Vivo Stability Assessment in Biological Media

The stability of a prodrug in biological fluids is a critical determinant of its success. In vitro studies are essential to evaluate the prodrug's stability in plasma and other biological media. These studies help to predict the prodrug's half-life in circulation and the likelihood of premature drug release. For instance, the stability of nanoparticle albumin-bound (nab)-paclitaxel has been assessed over time, showing a decrease in efficacy after extended periods, highlighting the importance of stability for maintaining therapeutic activity. researchgate.net

In vivo stability assessments in animal models provide a more comprehensive picture of the prodrug's behavior in a complex biological system. nih.gov These studies can confirm whether the prodrug reaches the target tissue intact and releases the active drug in a controlled manner. For example, studies have shown that paclitaxel can be retained in cancer cells for an extended period, suggesting that a sustained release from a stable prodrug could be therapeutically beneficial. nih.gov

Structure-Activity Relationship (SAR) of C-7 Modified Paclitaxel Derivatives

The development of paclitaxel prodrugs has often focused on modifications at various positions of its complex structure to enhance its therapeutic profile. nih.gov The C-7 hydroxyl group, in particular, has been a frequent target for such modifications. Understanding the structure-activity relationship (SAR) at this position is crucial for designing effective prodrug systems like this compound.

Comparative Biological Activity of this compound Derived Species vs. Unmodified Paclitaxel

The introduction of a bulky chemical group, such as the Troc moiety at the C-7 position, fundamentally alters the molecule's interaction with its biological target. This compound is designed as a prodrug, a precursor that is significantly less biologically active than the parent drug, paclitaxel. medkoo.com The Troc group effectively "masks" the paclitaxel molecule, hindering its ability to bind to tubulin and stabilize microtubules.

The biological activity is only restored upon the cleavage of the Troc group, which releases the active paclitaxel. Therefore, a direct comparison of the in vitro cytotoxicity of this compound and paclitaxel would be expected to show a dramatic reduction in activity for the prodrug form.

Table 1: Illustrative Comparison of Cytotoxicity of Paclitaxel vs. a Prodrug Derivative

Compound Modification Cell Line IC50 (nM) Relative Activity
Paclitaxel Unmodified MCF-7 1.8 nih.gov 100%
C-10 Succinate Prodrug C-10 Ester MCF-7 35.7 nih.gov ~5%

This table uses data for a C-10 modified prodrug to illustrate the general principle of reduced activity for paclitaxel prodrugs as specific data for this compound was not available in the search results.

Role of the 7-Position in Prodrug Activation and Efficacy

The C-7 hydroxyl group is a strategic position for creating a paclitaxel prodrug for several key reasons. Its modification is synthetically accessible, and as established, it is not a primary determinant for tubulin binding, meaning its temporary blockage does not permanently destroy the drug's potential efficacy. nih.govfrontiersin.org

The 7-(2,2,2-trichloroethoxycarbonyl) group (7-Troc) is a protecting group that can be removed under specific chemical conditions to yield the free hydroxyl group, thereby activating the drug. chemicalbook.com The purpose of such a prodrug strategy is to create a stable, inactive form of the drug that can be "switched on" at the desired time or location. semanticscholar.org This activation is the core of the prodrug concept.

The efficacy of a prodrug system like this compound is dependent on two factors:

Stability : The prodrug must be stable enough to prevent premature release of the active paclitaxel. nih.govacs.org

Activation : The Troc group must be efficiently cleaved to release unmodified, fully active paclitaxel under the desired conditions. semanticscholar.orgacs.org

By modifying the C-7 position, researchers can create a molecule that remains dormant, potentially allowing it to bypass biological barriers or resistance mechanisms before being converted into its active cytotoxic form. nih.govsemanticscholar.org Prodrugs where a dipeptide is attached to the C-7 hydroxyl group have shown greater stability in certain biological environments compared to those modified at the 2'-OH position, suggesting that the C-7 site can offer advantages for controlling drug release. nih.gov

Biological Efficacy and Cellular Impact Studies of Paclitaxel Released from Prodrugs

Fundamental Mechanisms of Paclitaxel (B517696) Cytotoxicity

Upon cleavage of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group, 7-Troc-Paclitaxel releases Paclitaxel, which then exerts its cytotoxic effects. The mechanisms are centered on its unique interaction with the cellular cytoskeleton.

Microtubule Polymerization Promotion and Mitotic Spindle Dysfunction

Paclitaxel is a novel antimicrotubule agent that uniquely functions by hyper-stabilizing the microtubule structure. drugbank.com It binds specifically to the β-tubulin subunit of the microtubule polymer, rather than the individual tubulin dimers. drugbank.comyoutube.commdpi.com This binding promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization. drugbank.comnih.gov The resulting microtubule/paclitaxel complex is overly stable and loses its essential dynamic instability, which is the normal process of shortening and lengthening required for various cellular functions. drugbank.commdpi.com

This hyper-stabilization interferes with the normal dynamic reorganization of the microtubule network that is crucial for interphase and mitosis. drugbank.com During mitosis, the mitotic spindle, which is composed of microtubules, is responsible for segregating chromosomes into daughter cells. nih.gov Paclitaxel's interference leads to the formation of abnormal, nonfunctional mitotic spindles and multiple asters of microtubules. drugbank.comresearchgate.net This disruption of the mitotic spindle's structure and function prevents proper chromosome segregation, ultimately leading to mitotic catastrophe. nih.gov

Cell Cycle Arrest in G2/M Phase

As a direct consequence of mitotic spindle dysfunction, the cell's division process is halted. The stabilization of microtubules activates the mitotic checkpoint, which senses the inability of the spindle to function correctly. mdpi.com This activation prevents the cell from progressing from the G2 (pre-mitotic) phase into the M (mitosis) phase, or arrests it within the M phase. youtube.commdpi.com

Studies have consistently shown that treatment with Paclitaxel leads to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netresearchgate.net This arrest is a critical prerequisite for the subsequent induction of cell death in many cancer cell types. nih.gov While G2/M arrest is the most commonly observed effect, some studies suggest that under certain conditions or in specific cell lines, apoptosis might occur independently of a prior mitotic arrest. researchgate.netnih.gov In some resistant cell lines, treatment has been observed to cause an increase in the S phase population instead of a G2/M block. unito.it

Induction of Programmed Cell Death (Apoptosis) Pathways

Prolonged arrest at the G2/M phase or the formation of defective mitotic spindles ultimately triggers programmed cell death, or apoptosis. researchgate.netdavidpublisher.com This is a primary mechanism through which Paclitaxel kills cancer cells. researchgate.netnih.gov The induction of apoptosis following Paclitaxel treatment has been demonstrated in numerous cancer cell lines, including breast and prostate cancer. nih.govmdpi.com

Paclitaxel can initiate apoptosis through several signaling pathways. One key mechanism involves the Bcl-2 (B-cell leukemia 2) protein, an important regulator that stops apoptosis. drugbank.com Research indicates that Paclitaxel can bind to Bcl-2, arresting its anti-apoptotic function and thereby promoting cell death. drugbank.com Additionally, Paclitaxel-induced apoptosis can be mediated by the generation of reactive oxygen species (ROS) and the activation of various downstream pathways, including the PI3K/Akt pathway. mdpi.comresearchgate.net Morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and nucleus condensation, are observed in cells treated with Paclitaxel. nih.govnih.gov

Antiproliferative and Antitumorigenic Investigations

The efficacy of Paclitaxel, released from a prodrug like this compound, has been extensively evaluated in both laboratory and preclinical settings. These studies confirm its potent activity against a wide range of cancer types.

Efficacy against Various Cancer Cell Lines in Vitro

In vitro studies using clonogenic assays and cell viability tests have demonstrated Paclitaxel's potent cytotoxic effects against a diverse panel of human tumor cell lines. nih.govnih.gov The concentration required to inhibit cell growth by 50% (IC50) is typically in the low nanomolar range, although this varies between cell lines. nih.gov For example, studies have shown IC50 values for Paclitaxel to be between 2.5 and 7.5 nM in several human tumor cell lines after a 24-hour exposure. nih.gov The duration of drug exposure is a critical factor, with prolonged exposure significantly increasing cytotoxicity. nih.govnih.govresearchgate.net

The table below presents a selection of reported IC50 values for Paclitaxel in various cancer cell lines, illustrating the potent antiproliferative activity of the compound that would be released from this compound.

Cell LineCancer TypeIC50 Value (Paclitaxel)Reference
MCF-7 Breast Cancer39.6 ± 0.6 µg/mL nih.gov
KB Epidermoid Carcinoma0.18 µg/mL (PTX equivalent) mdpi.com
HeLa Cervical Cancer0.9 µg/mL (PTX equivalent) mdpi.com
A549 Non-Small Cell Lung Cancer4 to 24 nM (GI50) nih.gov
NCI-H23 Non-Small Cell Lung Cancer4 to 24 nM (GI50) nih.gov
DMS-273 Small Cell Lung Cancer4 to 24 nM (GI50) nih.gov

This table is interactive. Click on the headers to sort the data.

Preclinical Efficacy in Xenograft and Syngeneic Tumor Models

The antitumor activity of Paclitaxel has been confirmed in preclinical animal models. unito.itnih.gov Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are commonly used to evaluate the efficacy of anticancer agents in a living system. nih.govmeliordiscovery.comresearchgate.net In such models, Paclitaxel has demonstrated significant tumor growth inhibition against various human lung cancer xenografts, including both non-small cell and small cell lung cancers. nih.gov Studies have shown that Paclitaxel can be more effective than other standard chemotherapeutic agents like cisplatin (B142131) in these models. nih.gov For instance, weekly intraperitoneal administration of Paclitaxel dramatically reduced tumor growth in orthotopic patient-derived xenograft (PDX) models of appendiceal adenocarcinomas. biorxiv.org

Syngeneic models, where a murine tumor cell line is implanted into a mouse of the same inbred strain, possess a fully competent immune system. crownbio.comtaconic.com These models are crucial for studying immunotherapies but are also used to assess conventional chemotherapeutics like Paclitaxel in the context of an intact immune system. taconic.com Preclinical studies using both xenograft and syngeneic models provide a strong rationale for the clinical utility of Paclitaxel-based regimens, which would include prodrugs designed to release Paclitaxel at the tumor site. unito.itcrownbio.com

Pharmacodynamic and Immunological Aspects

Paclitaxel, once released from its prodrug carrier, exerts a profound influence on intracellular signaling networks that govern cell survival, proliferation, and death. nih.gov Its primary action as a microtubule-stabilizing agent triggers mitotic arrest, which in turn activates a variety of signaling cascades. nih.govdroracle.ai

Research has demonstrated that paclitaxel's induction of apoptosis in cancer cells is mediated through multiple signaling pathways. droracle.ai One of the key pathways affected is the PI3K/AKT pathway, which is crucial for cell survival. Studies have shown that paclitaxel can inhibit the PI3K/AKT signaling pathway, thereby promoting apoptosis in tumor cells. nih.gov Conversely, paclitaxel has been observed to activate the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to stress and can lead to programmed cell death. nih.govdroracle.ai The activation of the MAPK pathway and inhibition of the PI3K/AKT pathway can have a synergistic effect on inhibiting cancer cell proliferation. nih.gov

Furthermore, the Wnt/β-catenin signaling pathway has been implicated in resistance to paclitaxel. nih.gov Overexpression of β-catenin has been observed in paclitaxel-resistant bladder cancer cells, suggesting that activation of this pathway may contribute to therapeutic failure. nih.gov Therefore, the modulation of these signaling pathways is a critical aspect of the pharmacodynamic profile of paclitaxel released from its prodrugs.

Signaling PathwayEffect of PaclitaxelCellular OutcomeSource
PI3K/AKT PathwayInhibitionPromotion of Apoptosis nih.gov
MAPK/JNK/SAPK PathwayActivationInduction of Apoptosis, Inhibition of Proliferation nih.govdroracle.ai
Wnt/β-catenin PathwayActivation associated with resistanceContributes to Paclitaxel Resistance nih.gov

One of the most notable immunological effects of paclitaxel is its ability to induce immunogenic cell death (ICD) in cancer cells. nih.gov This process leads to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which in turn promote the maturation of dendritic cells (DCs). nih.gov Mature DCs are potent antigen-presenting cells (APCs) that can activate cytotoxic T lymphocytes (CTLs), leading to a targeted, adaptive immune response against the tumor. nih.govnih.gov

Paclitaxel also directly interacts with several types of immune cells:

Macrophages: Paclitaxel can repolarize tumor-associated macrophages (TAMs) from a protumoral M2 phenotype to an antitumoral M1 phenotype. fapesp.brecancer.org This reprogramming is mediated through the Toll-like receptor 4 (TLR4) and enhances the anti-tumor immune response. fapesp.brecancer.org

Dendritic Cells (DCs): As mentioned, paclitaxel promotes the maturation and activation of DCs, enhancing their ability to present tumor antigens to T cells. nih.govnih.gov

T Cells: Paclitaxel can increase the concentration of tumor-infiltrating lymphocytes and activate CD8+ T cells. researchgate.net It can also reduce the number of immunosuppressive regulatory T cells (Tregs), further tipping the balance towards an effective anti-tumor response. nih.govresearchgate.net

Natural Killer (NK) Cells: Paclitaxel has been shown to increase the cytotoxicity of human NK cells by inducing the production of perforin (B1180081), a key effector molecule in NK cell-mediated killing. e-century.us

By modulating the functions of these key immune components, paclitaxel can work synergistically with the host's immune system to combat cancer. mdpi.com Prodrug strategies that combine paclitaxel with immune-stimulating molecules, such as muramyl dipeptide (MDP), have been developed to further enhance this synergistic effect. mdpi.comnih.gov

Immune System ComponentEffect of PaclitaxelMechanism/OutcomeSource
Tumor-Associated Macrophages (TAMs)Repolarization from M2 to M1 phenotypeEnhanced anti-tumor activity via TLR4 signaling fapesp.brecancer.org
Dendritic Cells (DCs)Promotes maturation and activationEnhanced antigen presentation and T cell activation nih.govnih.gov
Cytotoxic T Lymphocytes (CTLs)ActivationTargeted killing of tumor cells nih.govresearchgate.net
Regulatory T cells (Tregs)ReductionReversal of immune suppression in the tumor microenvironment nih.govresearchgate.net
Natural Killer (NK) CellsIncreased cytotoxicityInduction of perforin production e-century.us

Analytical Science and Quality Assurance in 7 Troc Paclitaxel Research

Chromatographic Separation Techniques for Analysis

Chromatography is the cornerstone of analytical procedures for Paclitaxel (B517696) and its related substances, including 7-Troc-Paclitaxel. Its primary function is to separate the target compound from impurities, starting materials, and byproducts that may be present in a sample mixture.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of Paclitaxel and its intermediates. Methods developed for Paclitaxel are readily adaptable for this compound, as they share a similar core structure and chromatographic behavior. The primary difference is the presence of the bulky and relatively non-polar 2,2,2-trichloroethoxycarbonyl (Troc) group at the C-7 position, which alters its retention time compared to Paclitaxel.

Method development for this compound focuses on achieving a robust separation from Paclitaxel, Baccatin (B15129273) III, 7-Troc-Baccatin III, and other potential process-related impurities. Reversed-phase HPLC is the standard approach. who.int Typical methods employ a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. nih.gov A mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution is commonly used in either an isocratic or gradient elution mode to achieve optimal separation. nih.gov Detection is almost universally performed using a UV detector set at a wavelength where the taxane (B156437) core structure strongly absorbs light. nih.gov

Table 1: Representative HPLC Method Parameters for Taxane Analysis

ParameterTypical ConditionReference
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm pharmacreations.com
Mobile Phase Acetonitrile : Water (or Phosphate Buffer) nih.govjapsonline.com
Elution Mode Isocratic or Gradient nih.govpharmacreations.com
Flow Rate 0.8 - 1.5 mL/min nih.govpharmacreations.com
Detection Wavelength 227 nm or 230 nm nih.govnih.gov
Column Temperature Ambient to 40 °C nih.gov

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC for the analysis of complex pharmaceutical samples. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver faster analysis times and superior resolution and sensitivity. thermofisher.cn

For this compound research, the application of UPLC allows for rapid in-process control monitoring during synthesis, enabling quicker decisions and process optimization. The enhanced resolution is particularly valuable for separating closely related impurities from the main compound peak, which might co-elute in a standard HPLC run. thermofisher.cnnih.gov UPLC methods developed for profiling Paclitaxel impurities can be directly applied to analyze crude reaction mixtures containing this compound, providing a more detailed picture of the reaction's progress and purity profile in a fraction of the time required by HPLC. thermofisher.cnnih.gov

Spectrometric Characterization and Quantification

Spectrometric techniques are essential for confirming the molecular identity of this compound and for its quantification. These methods are often used in conjunction with chromatography.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing definitive information about a molecule's weight and elemental composition. For this compound (C₅₀H₅₂Cl₃NO₁₆), the theoretical molecular weight is 1029.3 g/mol . MS is used to confirm the successful synthesis of the molecule by identifying its molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). The presence of three chlorine atoms in the Troc group gives a characteristic isotopic pattern (M, M+2, M+4) that serves as a unique signature for the compound.

When coupled with liquid chromatography (LC-MS/MS), this technique is invaluable for impurity profiling. nih.gov It can identify and tentatively structure-elucidate unknown impurities based on their mass and fragmentation patterns. nih.gov The fragmentation of this compound in an MS/MS experiment would be expected to show characteristic losses, such as the cleavage of the Troc group, the ester side chain at C-13, and other fragmentations consistent with the taxane core, providing unequivocal structural confirmation. researchgate.netresearchgate.net

UV-Visible spectrophotometry is a simple, robust, and widely accessible method for quantifying compounds that absorb light in the ultraviolet-visible range. The concentration of a substance in a solution is directly proportional to its light absorbance at a specific wavelength, a principle described by the Beer-Lambert law.

The UV absorbance of taxanes is primarily due to the electronic transitions within the benzoyl and benzamido groups attached to the core structure. Paclitaxel exhibits a strong absorbance maximum (λmax) at approximately 227-230 nm. researchgate.netresearchgate.net The Troc protecting group does not possess a significant chromophore in this region of the UV spectrum. Consequently, the UV-Vis spectrum of this compound is nearly identical to that of Paclitaxel, and the same λmax of ~227 nm is used for its quantification. nih.govnih.gov This allows for straightforward concentration determination in solutions where this compound is the primary component.

Table 2: Spectrophotometric Parameters for Taxane Quantification

ParameterTypical ValueReference
Wavelength of Maximum Absorbance (λmax) ~227-230 nm researchgate.net
Solvent/Diluent Acetonitrile or Methanol (B129727)/Water mixtures researchgate.net
Linearity Range Dependent on method, e.g., 2-20 µg/mL researchgate.net
Correlation Coefficient (r²) >0.99 researchgate.net

Advanced Analytical Method Validation for Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a formal validation process. In a research context, this ensures that data regarding yield, purity, and stability are accurate and reproducible. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govoup.comresearchgate.net

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or starting materials. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies. oup.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). oup.comresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. oup.comresearchgate.net

Validation of the analytical methods used for this compound is a critical step to guarantee the quality and integrity of the scientific data generated during research and development. nih.gov

Assessment of Method Specificity, Linearity, and Range

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely from this compound and not from other related substances, such as Paclitaxel, 7,10-di-Troc-Docetaxel, or Baccatin III. cphi-online.com

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution of this compound and plotting the analytical response against the concentration. The relationship is quantified by the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1.

The Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Precision, Accuracy, and Robustness Evaluation

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). This would be assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of the analyte (in this case, this compound) spiked into a placebo matrix. The results are typically expressed as the percentage of the analyte recovered.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations might include the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase.

While the principles of these validation parameters are well-established in the pharmaceutical industry, the specific experimental data and results for analytical methods focused solely on this compound are not documented in publicly accessible scientific literature.

Emerging Research Directions and Future Innovations with 7 Troc Paclitaxel

Design and Synthesis of Next-Generation 7-Troc-Paclitaxel Prodrugs

The temporary protection of the C7 hydroxyl group in paclitaxel (B517696) by the Troc moiety is a critical step that allows for selective modifications at other positions of the complex molecule. This has spurred research into creating sophisticated prodrugs that can offer enhanced efficacy and better targeting.

Development of Multifunctional Prodrugs for Enhanced Efficacy

A promising strategy in cancer therapy is the development of multifunctional or mutual prodrugs, where paclitaxel is linked to another therapeutic agent. This approach aims to achieve a synergistic effect, combining different mechanisms of action in a single molecule. For instance, research on paclitaxel has shown the viability of creating mutual prodrugs by conjugating it with other anticancer agents like chlorambucil. mdpi.com This strategy could be applied to this compound, using it as a precursor to link a second drug, potentially overcoming multidrug resistance. mdpi.com

Another innovative approach involves combining chemotherapy with immunotherapy. Paclitaxel prodrugs incorporating motifs like muramyl dipeptide (MDP), which can stimulate an immune response, have been synthesized. mdpi.com The C7 position is a viable site for such conjugation. researchgate.net By using this compound, chemists can selectively deprotect the C7 hydroxyl to attach immunomodulatory molecules, creating a dual-action agent that both directly attacks cancer cells and activates the host's immune system against the tumor.

Prodrug ConceptSecond Functional MoietyPotential Therapeutic Advantage
Mutual Prodrug ChlorambucilOvercoming multidrug resistance through dual cytotoxic mechanisms. mdpi.com
Immuno-conjugate Muramyl Dipeptide (MDP)Synergistic effect by combining chemotherapy and immunotherapy. mdpi.com
Redox-Responsive Disulfide LinkerTumor-specific drug release in the reductive tumor microenvironment. nih.gov
P-gp Inhibition d-α-tocopherol polyethylene (B3416737) glycol succinateEnhanced efficacy by inhibiting drug efflux pumps. mdpi.com

This table outlines conceptual multifunctional prodrugs based on strategies developed for paclitaxel, which could be synthesized using this compound as a key intermediate.

Integration into Nanocarrier Systems for Targeted Delivery

The poor water solubility of paclitaxel presents a significant clinical challenge. researchgate.net Converting this compound into prodrugs suitable for incorporation into nanocarrier systems is a major area of research. These systems can improve solubility, prolong circulation time, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

One approach is the synthesis of self-assembling prodrugs. For example, conjugating squalenoyl moieties to paclitaxel results in amphiphilic molecules that spontaneously form nanoparticles in aqueous solutions. mdpi.com These nanoassemblies have demonstrated the ability to induce microtubule bundling in cancer cell lines. mdpi.com this compound serves as an ideal starting point for creating such prodrugs by allowing for the selective introduction of hydrophobic or amphiphilic chains at the C7 position.

Furthermore, paclitaxel prodrugs can be encapsulated within various nanocarriers like lipid nanocapsules (LNCs) or polymeric nanoparticles such as those made from Poly(Lactic-co-Glycolic Acid) (PLGA). nih.govnih.govresearchgate.net Studies have shown that paclitaxel-loaded LNCs can be transported across intestinal barrier models, suggesting a potential for oral delivery. nih.govresearchgate.net Research is also focused on creating redox-responsive nanoparticles, for instance, by using a disulfide linkage that breaks in the reductive environment of a tumor, triggering the release of the active drug. nih.gov this compound is instrumental in designing prodrugs specifically tailored for high-loading and controlled release from these advanced delivery platforms. nih.gov

High-Throughput Screening of Troc-Modified Analogs for Novel Biological Activities

High-throughput screening (HTS) is a powerful methodology for discovering new drug candidates by rapidly evaluating large libraries of chemical compounds. researchgate.netnih.gov In the context of this compound, HTS can be employed to screen libraries of novel paclitaxel analogs with modifications at or near the C7 position. By systematically altering the Troc group or replacing it with a diverse set of other functionalities, researchers can explore the structure-activity relationship (SAR) in great detail.

For example, a screening workflow could be designed to test a library of Troc-modified paclitaxel analogs against various cancer cell lines, including those resistant to standard paclitaxel. researchgate.net This could lead to the identification of compounds with novel biological activities, such as the ability to overcome specific drug resistance mechanisms or exhibit activity against different cellular targets. The development of miniaturized synthesis platforms allows for the efficient creation of large libraries of molecules, which can then be directly screened for biological activity, accelerating the discovery process. nih.gov

Chemoenzymatic Synthesis Approaches for Improved Sustainability

This approach could be applied to the synthesis of this compound and its derivatives. For instance, enzymes could be used for highly selective transformations on the paclitaxel core structure, reducing the need for multiple protection and deprotection steps that generate chemical waste. Lipases have been explored for the kinetic resolution of key building blocks in the synthesis of complex molecules. rsc.org The production of paclitaxel precursors in engineered microbial systems is also an area of active research, aiming to create a completely renewable and sustainable supply chain. mdpi.comnih.gov Integrating a highly efficient enzymatic step for the introduction or removal of the Troc group, or for other modifications on the baccatin (B15129273) core, could significantly improve the environmental footprint and cost-effectiveness of producing these vital anticancer agents.

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Computational chemistry and molecular modeling are indispensable tools for understanding drug-target interactions at an atomic level. nih.gov Extensive molecular dynamics (MD) simulations have been used to investigate the binding modes of paclitaxel to its target, β-tubulin. nih.gov These studies reveal a complex interplay between the drug and the protein, highlighting the flexibility of key protein structures like the M-loop upon binding. nih.govcsic.es

These computational techniques can be specifically applied to this compound to predict how the presence of the Troc group at the C7 position influences its binding to β-tubulin. Modeling can help determine if the Troc group introduces any steric hindrance or new favorable interactions within the binding pocket. Such simulations are crucial for the rational design of new prodrugs. nih.gov By understanding how modifications at the C7 position affect the conformation and binding energy, chemists can design next-generation analogs with potentially higher affinity or novel binding modes. nih.gov This in silico approach accelerates the drug design process, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity and most promising therapeutic profiles.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-Troc-Paclitaxel, and what methodological considerations ensure reproducibility?

  • Answer : The synthesis of this compound typically involves protecting group strategies, such as the selective introduction of a troc (2,2,2-trichloroethoxycarbonyl) group at the 7-hydroxyl position of paclitaxel. Key steps include:

  • Use of trichloroethyl chloroformate under controlled pH and temperature to avoid over-substitution.

  • Purification via preparative HPLC or column chromatography to isolate the desired product .

  • Yield optimization through solvent selection (e.g., dichloromethane or toluene) and catalyst ratios.

  • Methodological Tip: Document reaction conditions (time, temperature, stoichiometry) meticulously to enable replication, as emphasized in guidelines for experimental reproducibility .

    Synthetic Method Yield Purity (HPLC) Key Challenges
    Direct Troc Cl addition65-70%≥95%Competing reactions at C2' and C10 positions
    Enzymatic protection50-55%≥90%Enzyme stability and cost

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms substitution at the C7 position via chemical shift analysis (δ 5.5–6.0 ppm for the Troc group) .
  • HPLC-MS : Quantifies purity and detects hydrolytic degradation products using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemical ambiguities but requires high-purity crystals .
    • Methodological Gap: Cross-validate results using at least two orthogonal techniques to address instrument-specific biases .

Q. How do researchers evaluate the mechanism of action of this compound in preclinical models?

  • Answer :

  • In vitro tubulin polymerization assays : Compare kinetics with paclitaxel to assess microtubule stabilization efficacy .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via dose-response curves.
  • Immunofluorescence microscopy : Visualize microtubule bundling post-treatment .
    • Critical Consideration: Include paclitaxel as a positive control to benchmark activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data between in vitro and in vivo studies of this compound?

  • Answer : Contradictions often arise from:

  • Pharmacokinetic variability : Poor solubility or metabolic instability in vivo. Address this via:
  • Formulation optimization (e.g., liposomal encapsulation or PEGylation) .
  • Plasma stability assays to identify degradation pathways .
  • Model limitations : Use orthotopic or patient-derived xenograft (PDX) models instead of subcutaneous grafts for better clinical relevance.
  • Methodological Framework: Apply systematic reviews (e.g., PRISMA guidelines) to analyze discrepancies across studies .

Q. What strategies are effective in improving the aqueous solubility of this compound while retaining bioactivity?

  • Answer :

  • Co-solvent systems : Use ethanol/Cremophor EL® or β-cyclodextrin inclusion complexes.
  • Nanoformulations : Develop polymeric nanoparticles (PLGA or chitosan) to enhance bioavailability .
  • Validation: Conduct comparative dissolution studies and in vivo pharmacokinetic profiling (AUC, Cmax) .

Q. How should researchers design studies to compare this compound with other paclitaxel derivatives (e.g., docetaxel, cabazitaxel)?

  • Answer :

  • Head-to-head assays : Use identical cell lines, doses, and endpoints (e.g., apoptosis markers, mitotic arrest).
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., Troc vs. methyl groups) with cytotoxicity and tubulin binding .
  • Computational modeling : Predict binding affinities using molecular docking (e.g., AutoDock Vina) .
  • Statistical rigor: Apply ANOVA with post-hoc tests to validate significance across derivatives .

Q. What experimental controls are critical when investigating this compound’s off-target effects in CNS drug development?

  • Answer :

  • Blood-brain barrier (BBB) penetration assays : Use in vitro BBB models (e.g., hCMEC/D3 cells) or in vivo microdialysis .
  • Off-target screening : Employ kinase profiling panels or thermal shift assays to identify unintended interactions .
  • Negative controls: Include vehicle-only groups and scramble siRNA in gene expression studies .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectra, chromatograms, and statistical scripts in public repositories (e.g., Zenodo) per FAIR principles .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
  • Conflict Resolution : Use scoping reviews to map contradictory evidence and prioritize high-impact studies for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Troc-Paclitaxel
Reactant of Route 2
Reactant of Route 2
7-Troc-Paclitaxel

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。